![molecular formula C18H25N5O2 B5537355 N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)
N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea
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Overview
Description
The compound N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea is a complex heterocyclic compound. It includes structural motifs such as pyrazole, pyridine, and pyrrolidine, which are significant in various chemical reactions and have numerous applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions including cycloadditions, intramolecular cyclizations, and condensation reactions (Rahmouni et al., 2014). For instance, [3+2] cycloaddition reactions are common in forming pyrazolo[1,5-a]pyridines, a core structure in our compound of interest (Ravi et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by various spectroscopic methods, including NMR, IR, and HRMS. X-ray diffraction analysis is also utilized for structure elucidation, particularly for determining the crystalline state and tautomerism (Rodinovskaya et al., 2003).
Chemical Reactions and Properties
Chemical reactions of pyrazolo[1,5-a]pyridines can include transformations through proton transfer, as observed in some derivatives which exhibit various photoreactions (Vetokhina et al., 2012). Their reactivity can be influenced by substituents and solvent interactions.
Scientific Research Applications
Synthesis and Chemical Properties
- Research has demonstrated the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions, highlighting the chemical versatility and potential for creating diverse heterocyclic compounds with possible pharmacological activities (Rahmouni et al., 2014).
Molecular Docking and Screening
- A series of novel pyridine and fused pyridine derivatives, including those related to pyrazolo[1,5-a]pyridine, were prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This suggests potential for these compounds in the development of new drugs or therapeutic agents (Flefel et al., 2018).
Antimicrobial and Antioxidant Activities
- Certain pyrazolo[1,5-a]pyridine derivatives have shown good antimicrobial, anti-inflammatory, and analgesic activities. The synthesis of these compounds and their biological testing can lead to the development of new therapeutic agents (Zaki et al., 2016).
Catalytic Applications
- Complexes involving pyrazole-containing ligands have been studied for their catalytic activities, including ethylene oligomerization and unusual Friedel−Crafts alkylation catalysts. These studies provide a foundation for the use of pyrazolo[1,5-a]pyridine derivatives in catalysis and materials science (Ojwach et al., 2009).
Mechanism of Action
While the specific mechanism of action for your compound is not available, pyrazolo[1,5-a]pyrimidine derivatives have shown anticancer potential and enzymatic inhibitory activity . This could potentially lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidine derivatives could involve the development of new synthetic routes and applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
1,1-dimethyl-3-[(3S,4R)-4-propan-2-yl-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-12(2)14-10-22(11-15(14)20-18(25)21(3)4)17(24)13-9-19-23-8-6-5-7-16(13)23/h5-9,12,14-15H,10-11H2,1-4H3,(H,20,25)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKJSCBKBZCZEF-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)N(C)C)C(=O)C2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)C(=O)C2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea |
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